1-Ethyl-4-nitro-1H-pyrazol-3-amine
Description
The Pyrazole (B372694) Scaffold: Significance in Synthetic Chemistry and Material Science
The pyrazole ring is a privileged scaffold in synthetic chemistry due to its unique combination of properties. nih.gov It is an aromatic heterocycle, which imparts significant stability to the ring system. The presence of two nitrogen atoms, one of which is pyridine-like and the other pyrrole-like, provides multiple sites for chemical modification. This versatility allows for the synthesis of a vast library of pyrazole derivatives with diverse and tunable properties.
In synthetic chemistry, the pyrazole ring can be constructed through various methods, most notably the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. globalresearchonline.net Other methods include 1,3-dipolar cycloadditions and multicomponent reactions. researchgate.net The ability to introduce a wide variety of substituents onto the pyrazole ring at different positions is a key reason for its widespread use as a building block in the synthesis of more complex molecules.
In the realm of material science, pyrazole-containing compounds have been investigated for a range of applications. Their ability to coordinate with metal ions has led to the development of novel catalysts and coordination polymers. Furthermore, the electronic properties of the pyrazole ring make it a suitable component for organic light-emitting diodes (OLEDs) and other electronic materials. The inherent stability and synthetic accessibility of the pyrazole scaffold continue to make it an attractive target for the design of new functional materials.
Table 1: General Properties of the Pyrazole Scaffold
| Property | Description |
| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. |
| Molecular Formula | C₃H₄N₂ |
| Aromaticity | Possesses aromatic character, contributing to its stability. |
| Reactivity | Can undergo electrophilic and nucleophilic substitution. The nitrogen atoms can also be alkylated. |
| Synthesis | Commonly synthesized via the Knorr pyrazole synthesis from hydrazines and 1,3-dicarbonyl compounds. |
Importance of Substituted Pyrazoles in the Development of Novel Chemical Entities
The true value of the pyrazole scaffold is realized in its substituted derivatives, which have had a profound impact on the development of novel chemical entities, particularly in the field of medicinal chemistry. eurekaselect.comtandfonline.com The strategic placement of different functional groups on the pyrazole ring allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and safety profile.
A prime example of the success of substituted pyrazoles in medicine is the anti-inflammatory drug celecoxib, which features a pyrazole core. Many other pyrazole-containing compounds have been developed as anticancer, antimicrobial, and antiviral agents. globalresearchonline.netnih.gov The ability of the pyrazole ring to act as a bioisostere for other functional groups, coupled with its capacity to engage in various non-covalent interactions with biological targets, has cemented its status as a key pharmacophore in drug discovery. mdpi.com
The development of new synthetic methodologies has further expanded the accessible chemical space of substituted pyrazoles, enabling the creation of increasingly complex and potent molecules. acs.org Researchers can now systematically vary the substituents at each position of the pyrazole ring to optimize a compound's properties for a specific application. This has led to the discovery of numerous lead compounds for a wide range of diseases.
Table 2: Examples of Bioactive Substituted Pyrazoles
| Compound | Therapeutic Area | Key Substituents |
| Celecoxib | Anti-inflammatory | 1,5-Diaryl |
| Rimonabant | Anti-obesity (withdrawn) | 1,5-Diaryl, 3-carboxamide |
| Sildenafil | Erectile dysfunction | Fused pyrazolopyrimidinone |
| Stanozolol | Anabolic steroid | Fused pyrazole |
Research Trajectories and Academic Relevance of 1-Ethyl-4-nitro-1H-pyrazol-3-amine
While extensive research on the specific compound this compound is not widely published, its structure suggests several potential research trajectories based on the known chemistry of its constituent parts. The presence of three distinct functional groups on the pyrazole core makes it a versatile intermediate for the synthesis of a variety of more complex molecules.
The amino group at the 3-position is a particularly useful handle for further chemical modification. It can be acylated, alkylated, or used in condensation reactions to build larger molecular scaffolds. scirp.org This opens up the possibility of creating libraries of compounds for screening against various biological targets. For example, the amino group could be used to attach the pyrazole to other pharmacophores to create hybrid molecules with dual activity.
The nitro group at the 4-position also offers several avenues for research. It is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyrazole ring and the reactivity of the other substituents. The nitro group can also be reduced to an amino group, providing another site for functionalization, or it can be involved in various cycloaddition reactions. In some contexts, the nitro group itself can be important for biological activity.
The ethyl group at the N1 position provides a degree of lipophilicity to the molecule, which can be important for its pharmacokinetic properties. The synthesis of analogs with different alkyl groups at this position would allow for a systematic investigation of the structure-activity relationships.
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O2 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-ethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3,(H2,6,7) |
InChI Key |
YVEVHIUSKQRBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine and Its Pyrazole Analogues
Target-Oriented Synthesis of 1-Ethyl-4-nitro-1H-pyrazol-3-amine
The construction of this compound involves the sequential or concerted introduction of the ethyl group at the N1 position, the nitro group at the C4 position, and the amine group at the C3 position. The synthesis strategy often begins with a pre-formed pyrazole (B372694) ring or a precursor that cyclizes to form the desired core.
Strategies for Introducing the Ethyl Substituent
The N-alkylation of a pyrazole ring is a common method for introducing substituents onto a nitrogen atom. For the synthesis of the target molecule, this involves attaching an ethyl group to the N1 position of a suitable pyrazole precursor.
Several methods exist for the N-alkylation of pyrazoles:
Using Alkylating Agents: The most direct method involves the reaction of a pyrazole with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide, ethyl bromide), in the presence of a base. pharmaguideline.comsemanticscholar.org The base, like potassium carbonate, deprotonates the pyrazole's N-H group, creating a nucleophilic pyrazolate anion that then attacks the electrophilic ethyl group. researchgate.net
Microwave-Assisted Synthesis: Solvent-free conditions using sodium hydrogen carbonate and microwave irradiation have been reported as a highly efficient method for N-alkylating pyrazoles, often resulting in good yields and avoiding side reactions. researchgate.net
Acid-Catalyzed Alkylation: An alternative approach uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid. semanticscholar.orgmdpi.com This method avoids the need for strong bases and can be effective for introducing benzylic and other alkyl groups. semanticscholar.org
Michael Addition: A catalyst-free Michael reaction provides a highly regioselective method for N1-alkylation, achieving excellent yields and selectivity (>99.9:1 for N1 over N2). acs.org
A significant challenge in the alkylation of unsymmetrically substituted pyrazoles is controlling regioselectivity, as alkylation can occur at either of the two ring nitrogen atoms. The ratio of the resulting N1 and N2 isomers is influenced by steric hindrance and the electronic properties of the substituents already on the pyrazole ring. mdpi.com Steric bulk near a nitrogen atom will typically direct the incoming alkyl group to the less hindered nitrogen. mdpi.com
Table 1: Comparison of N-Alkylation Methods for Pyrazoles
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-Promoted Alkylation | Ethyl halide, K₂CO₃ | DMSO | Widely applicable, simple | Potential for N1/N2 isomer mixture |
| Microwave-Assisted | Ethyl halide, NaHCO₃ | Solvent-free, microwave | Fast, high yield, clean reaction | Requires specific equipment |
| Acid-Catalyzed Alkylation | Ethyl trichloroacetimidate, CSA | 1,2-DCE, reflux | Avoids strong bases | May produce isomer mixtures |
| Michael Addition | Michael acceptor | Catalyst-free | High regioselectivity, high yield | Limited to specific substrates |
Approaches for the Nitro Group Introduction and Transformation (e.g., reduction of nitro-precursors to amino)
The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The C4 position of the pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. pharmaguideline.comcdnsciencepub.com
Common nitrating agents and conditions include:
Mixed Acid: A mixture of concentrated nitric acid and concentrated sulfuric acid is a classic and effective nitrating agent for many aromatic and heterocyclic systems. semanticscholar.orgnih.gov
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, "acetyl nitrate" can selectively nitrate the 4-position of the pyrazole ring. cdnsciencepub.comresearchgate.netmdpi.com
Fuming Nitric Acid: In some cases, fuming nitric acid can be used, potentially leading to multiple nitrations if the conditions are not carefully controlled. mdpi.com For instance, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid resulted in nitration at both the pyrazole C4-position and the para-position of the phenyl group. mdpi.com
The reaction conditions, particularly the acidity of the medium, can influence the outcome of the nitration. In strongly acidic solvents, the pyrazole ring may become protonated, deactivating it towards electrophilic attack and potentially leading to nitration on other parts of the molecule, such as a phenyl substituent. cdnsciencepub.com
Transformation to an Amino Group
Once the 4-nitro-pyrazole is obtained, the nitro group can be reduced to the corresponding 4-amino group. A standard and efficient method for this transformation is catalytic hydrogenation. researchgate.net This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd-C). researchgate.net This method is often clean and high-yielding. This reduction is a crucial step in synthesizing aminopyrazoles from nitro-precursors. beilstein-journals.org
Electrochemical Synthesis of Pyrazole Amines: Mechanistic Considerations and Yield Optimization
Electrosynthesis has emerged as a powerful and green methodology in organic chemistry, using electrons as traceless reagents to drive reactions. acs.orgacs.org This approach can be applied to the synthesis of aminopyrazoles, offering an alternative to classical chemical methods.
In mediated electrochemical synthesis, a substance (the mediator) is used to shuttle electrons between the electrode and the substrate. An example is the iodine-mediated indirect electrosynthesis for preparing 3-amino-substituted pyrazoles. acs.orgacs.org
In this system, iodide ions (from a salt like KI) are oxidized at the anode to form a highly active iodine species. acs.org This electro-generated species can then efficiently activate bonds within the substrates (e.g., α,β-alkynic hydrazones and secondary amines), facilitating a cyclization reaction to form the 3-aminopyrazole (B16455) product. acs.org The reaction is typically carried out in an undivided cell at a constant current. acs.orgacs.org This method avoids the need for external chemical oxidants and transition-metal catalysts, aligning with the principles of green chemistry. acs.org
Direct electroreduction involves the direct transfer of electrons from the cathode to the substrate molecule. While specific studies on the direct electroreduction of this compound were not found, the direct electrochemical reduction of nitro groups to amines is a well-established process.
In a typical direct electroreduction of a nitroaromatic compound, the molecule diffuses to the cathode surface where it accepts electrons. This process initiates a cascade of electron and proton transfer steps, ultimately converting the nitro group (-NO₂) into an amino group (-NH₂). The efficiency and yield of this process depend on optimizing parameters such as the cathode material, solvent, supporting electrolyte, and electrode potential. This methodology represents a potential pathway for the transformation of a nitro-pyrazole precursor directly into an amino-pyrazole.
General Synthetic Routes for Pyrazole Ring Formation Applied to Analogues
The core pyrazole heterocycle can be constructed through several reliable synthetic strategies, which can be adapted to produce a wide variety of substituted analogues.
Knorr Pyrazole Synthesis: This is the most common and classic method for synthesizing the pyrazole ring. nih.gov It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. nih.govwikipedia.org For example, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org This method is highly versatile, as a wide range of substituted 1,3-dicarbonyls and hydrazines are available, allowing for the synthesis of diverse pyrazole analogues.
Reaction of α,β-Unsaturated Carbonyls: Pyrazoles can also be synthesized from the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. pharmaguideline.comwikipedia.orgnih.gov This reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole ring. nih.gov
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne. nih.govorientjchem.org For example, the classical Pechmann synthesis of pyrazole itself involved the reaction of diazomethane with acetylene. wikipedia.org This approach allows for the formation of highly substituted pyrazoles. orientjchem.org
Multicomponent Reactions: These reactions involve combining three or more reactants in a single step to form the pyrazole product, which is highly efficient. nih.gov Often, these reactions proceed by generating a 1,3-dicarbonyl intermediate in situ, which then reacts with a hydrazine in a one-pot process. nih.gov
Table 2: Key Synthetic Routes to the Pyrazole Ring
| Synthetic Route | Key Reactants | Description |
|---|---|---|
| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | A versatile cyclocondensation reaction forming the pyrazole ring. nih.govwikipedia.org |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone + Hydrazine | Forms a pyrazoline intermediate which is then oxidized to a pyrazole. nih.gov |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | A cycloaddition reaction that builds the five-membered ring. orientjchem.org |
| From β-Ketonitriles | β-Ketonitrile + Hydrazine | A highly versatile method for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov |
Cyclocondensation Reactions for Pyrazole Core Assembly
Cyclocondensation reactions represent a classical and highly effective method for the construction of the pyrazole nucleus. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.
The most common method for synthesizing 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon.
For the synthesis of this compound, a plausible cyclocondensation approach would involve the reaction of ethylhydrazine with a suitably substituted 1,3-dielectrophile. A key precursor would be a 2-nitro-3-oxopropanenitrile derivative. The reaction between a monosubstituted hydrazine, such as ethylhydrazine, and a non-symmetrical β-dicarbonyl compound can lead to a mixture of pyrazole isomers. However, the reaction conditions can be optimized to favor the desired regioisomer.
Table 1: Examples of Cyclocondensation Reactions for the Synthesis of Substituted Pyrazoles
| Hydrazine Derivative | 1,3-Dicarbonyl Precursor | Product | Reference |
|---|---|---|---|
| Phenylhydrazine | 1,3-bis(het)aryl-monothio-1,3-diketones | 1-Aryl-3,5-bis(het)arylpyrazoles | nih.gov |
| Hydrazine Hydrate | 2-(Het)arylhydrazono-1,3-dicarbonyl compounds | Substituted pyrazoles | researchgate.net |
Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and diversity of accessible structures.
Several MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a one-pot, three-component reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds, mediated by iodine, has been shown to efficiently produce multi-substituted aminopyrazoles. tandfonline.com This strategy could potentially be adapted for the synthesis of this compound by utilizing ethylhydrazine and a nitro-substituted 1,3-dicarbonyl compound.
Another example is the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride, which provides a straightforward and sustainable route to 1-H-pyrazole derivatives. The versatility of MCRs allows for the incorporation of various functional groups, making them an attractive option for the synthesis of highly substituted pyrazoles.
Table 2: Multicomponent Reactions for the Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product | Reference |
|---|---|---|---|---|---|
| Hydrazine hydrate | Phenyl isothiocyanate | Ethyl acetoacetate | Iodine | Ethyl 3-arylamino-5-methyl-pyrazole-4-carboxylate | tandfonline.com |
| Enaminones | Benzaldehyde | Hydrazine-HCl | Ammonium (B1175870) acetate | 1-H-pyrazole derivatives |
Transformations of Related Heterocycles into Pyrazoles
The transformation of existing heterocyclic rings into pyrazoles provides an alternative synthetic strategy. This approach can offer unique pathways to pyrazole derivatives that may be difficult to access through traditional cyclocondensation or multicomponent reactions.
One such transformation involves the conversion of isoxazoles into 3-aminopyrazoles. This reaction typically proceeds through a ring-opening/ring-closing sequence initiated by treatment with hydrazine. Similarly, isothiazoles can be converted to 3-aminopyrazoles upon reaction with hydrazine, which involves the addition of hydrazine, ring opening, and subsequent cyclization with the elimination of sulfur.
These methods highlight the potential for synthesizing aminopyrazole precursors from readily available heterocyclic starting materials.
Derivatization of this compound Precursors
N-Alkylation Strategies on Pyrazole Nitrogen Atoms
The introduction of an ethyl group onto the pyrazole nitrogen is a crucial step in the synthesis of this compound. N-alkylation of pyrazoles can be achieved through various methods, with the choice of method often depending on the substitution pattern of the pyrazole ring.
For pyrazoles with an acidic NH proton, N-alkylation can be readily accomplished using an alkyl halide in the presence of a base. The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by steric and electronic factors. In the case of a 3-amino-4-nitropyrazole precursor, the presence of the electron-withdrawing nitro group would increase the acidity of the N-H proton, facilitating alkylation.
Recent advancements in N-alkylation methodologies include copper-catalyzed visible-light-induced reactions that allow for the coupling of a wide range of N-nucleophiles with various alkyl bromides. princeton.edu This approach offers a valuable alternative to traditional N-alkylation methods.
Table 3: N-Alkylation of Pyrazole Derivatives
| Pyrazole Substrate | Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-chloro-3,5-dinitropyrazole | Methylamine | Aqueous solution | 3,5-dinitro-4-methylaminopyrazole | uni-muenchen.de |
Functional Group Interconversion of Nitro and Amino Moieties
The interconversion of nitro and amino groups on the pyrazole ring is a key strategy for accessing the target compound and its analogues.
The introduction of a nitro group at the C4 position of the pyrazole ring is typically achieved through nitration. The nitration of N-phenylpyrazole can lead to substitution on either the pyrazole or the phenyl ring, depending on the reaction conditions. osi.lv For an N-ethyl-3-aminopyrazole precursor, direct nitration would likely occur at the C4 position, which is activated by the amino group.
The conversion of an amino group to a nitro group can be achieved through oxidation. For example, 3-amino-1-phenylpyrazole and 5-amino-1-phenylpyrazole have been successfully oxidized to their corresponding nitro derivatives using peroxytrifluoroacetic acid. osi.lv
Conversely, the reduction of a nitro group to an amino group is a common transformation. This can be accomplished using various reducing agents, with catalytic hydrogenation being a widely used method. 4-Aminopyrazoles are often prepared via the nitration of pyrazoles followed by the reduction of the resulting 4-nitropyrazole. mdpi.com This two-step process provides a reliable route to 4-aminopyrazole derivatives.
Table 4: Functional Group Interconversions on the Pyrazole Ring
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-Amino-1-phenylpyrazole | (CF3CO)2O, H2O2 | 3-Nitro-1-phenylpyrazole | osi.lv |
| 4-Nitropyrazole | Reduction (e.g., catalytic hydrogenation) | 4-Aminopyrazole | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine
Reactivity of the Pyrazole (B372694) Nucleus Towards Electrophiles and Nucleophiles
The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituents it bears. In 1-Ethyl-4-nitro-1H-pyrazol-3-amine, the electron-donating amino group (-NH2) and the electron-withdrawing nitro group (-NO2) exert opposing effects on the electron density of the ring, thereby directing the course of substitution reactions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com The subsequent loss of a proton from this intermediate restores the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com
The regioselectivity of EAS on a substituted ring is governed by the electronic nature of the substituents already present. masterorganicchemistry.com In the case of this compound, the pyrazole ring has two key substituents influencing its reactivity:
Amino Group (-NH2): This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions.
Nitro Group (-NO2): This is a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. It directs incoming electrophiles to the meta position. masterorganicchemistry.com
The sole available position on the pyrazole ring for substitution is C5. The directing effects of the existing substituents converge on this position. The amino group at C3 strongly activates the ortho position (C4) and the para-like position (C5). The nitro group at C4 deactivates the ring but would direct an incoming electrophile to C2 or C5 (meta positions). The combined influence strongly favors electrophilic attack at the C5 position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. lumenlearning.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). lumenlearning.com
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid. lumenlearning.com
Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these are often inhibited by strongly deactivating groups like -NO2 and the presence of the basic -NH2 group. masterorganicchemistry.comuci.edu
The primary amino group (-NH2) at the C3 position is nucleophilic and readily participates in reactions with a variety of electrophiles. These reactions are fundamental to the derivatization of the parent molecule.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom can attack alkyl halides or acylating agents (like acid chlorides or anhydrides) to form N-alkylated or N-acylated products, respectively. Studies on related nitropyrazole systems have demonstrated the feasibility of N-alkylation. researchgate.net
N-Amination: The amino group can be further aminated. For instance, reactions with hydroxylamine-O-sulfonic acid have been used to produce N-amino derivatives of related nitropyrazoles. researchgate.net
Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form diazonium salts. These intermediates are highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer or related reactions.
Reactions at the Nitro Substituent: Reduction and Derivatization
The nitro group is a key functional handle that can be transformed to introduce new functionalities. The most common reaction is its reduction to a primary amino group, which dramatically alters the electronic properties and reactivity of the molecule. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group. wikipedia.org
The reduction of aromatic nitro compounds to anilines is a well-established and industrially significant process. wikipedia.org A variety of reagents and methods can be employed, offering different levels of chemoselectivity and reaction conditions. organic-chemistry.org
| Reagent/Method | Description |
| Catalytic Hydrogenation | Utilizes hydrogen gas (H2) with a metal catalyst such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.org |
| Metal/Acid Systems | Classic methods involve using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.org |
| Sodium Hydrosulfite | An effective reducing agent, particularly for the selective reduction of one nitro group in a dinitro compound. wikipedia.org |
| Trichlorosilane (HSiCl3) | Offers a mild, metal-free reduction of aromatic nitro groups in the presence of a tertiary amine. This method is noted for its high chemoselectivity, tolerating many other functional groups. organic-chemistry.orggoogle.com |
Successful reduction of the nitro group in this compound would yield 1-Ethyl-1H-pyrazole-3,4-diamine, a compound with two electron-donating amino groups, making the pyrazole ring highly activated towards further electrophilic substitution.
Cross-Coupling Reactions in Halogenated 1-Ethyl-1H-pyrazol-3-amine Derivatives
To utilize modern cross-coupling methodologies, a halogen substituent must first be introduced onto the pyrazole ring, typically at the C5 position via electrophilic halogenation. This creates a substrate suitable for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly valuable for modifying heterocyclic scaffolds. nih.gov
For a hypothetical derivative, such as 5-iodo-1-ethyl-4-nitro-1H-pyrazol-3-amine, several cross-coupling reactions could be envisioned:
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov
Sonogashira Coupling: This reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. Studies on substituted 3-iodo-1H-pyrazole derivatives have shown successful coupling with phenylacetylene (B144264) under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base). arkat-usa.org
Heck Coupling: This reaction forms a C-C bond between the halogenated pyrazole and an alkene.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halogenated pyrazole and an amine.
These reactions provide a powerful toolkit for elaborating the pyrazole core, enabling the synthesis of complex derivatives with tailored properties. The protection of the N-H group of the pyrazole ring is sometimes necessary to prevent interference with the transition metal catalyst. arkat-usa.org
Detailed Mechanistic Studies of this compound Transformations
Understanding the reaction mechanisms provides insight into how transformations occur, allowing for optimization and prediction of reactivity.
The mechanisms of the primary reactions involving this compound can be understood through the characterization of key intermediates and transition states.
Electrophilic Aromatic Substitution: As previously mentioned, the key intermediate in the electrophilic substitution at the C5 position is a resonance-stabilized carbocation, the sigma complex. masterorganicchemistry.com The positive charge in this intermediate is delocalized onto the nitrogen atoms of the pyrazole ring and the exocyclic amino group, which helps to stabilize it and facilitate the reaction. The rate-determining step is the formation of this high-energy intermediate, as it involves the temporary disruption of the ring's aromaticity. masterorganicchemistry.comlumenlearning.com
Nitro Group Reduction: The reduction of a nitro group is a multi-step process that is thought to proceed through several intermediates. Depending on the reducing agent and conditions, species such as nitroso (-NO) and hydroxylamino (-NHOH) compounds can be formed en route to the final amine (-NH2). wikipedia.org For example, the reduction with zinc metal in the presence of ammonium (B1175870) chloride is a known method for stopping the reduction at the hydroxylamine (B1172632) stage. wikipedia.org
Cross-Coupling Reactions: The catalytic cycle of palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) involves a series of well-defined organometallic intermediates. The cycle typically includes:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated pyrazole to form a palladium(II) intermediate.
Transmetalation (for Suzuki) or Alkyne Coordination/Deprotonation (for Sonogashira): The second coupling partner is transferred to the palladium center.
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. arkat-usa.org
While specific experimental studies detailing the transition states for reactions on this compound itself may be limited, these generally accepted mechanisms provide a robust framework for understanding its chemical behavior. masterorganicchemistry.comresearchgate.netnih.gov
Regiochemical Control in Synthetic Transformations
The synthesis of substituted pyrazoles, such as this compound, often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. A significant challenge in this process is controlling the regioselectivity, particularly when both reactants are unsymmetrical. nih.gov The reaction of an unsymmetrical β-dicarbonyl compound with ethylhydrazine, for instance, can lead to two possible regioisomeric pyrazoles. The specific placement of the ethyl group on the N1 position is a critical regiochemical outcome that is governed by several factors, including the reaction conditions and the nature of the substituents on the precursors. organic-chemistry.orgbeilstein-journals.org
Research into pyrazole synthesis has identified several key factors that effectively control the regiochemical outcome:
Solvent Effects: The choice of solvent plays a crucial role. Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), have been shown to significantly enhance regioselectivity compared to polar protic solvents like ethanol (B145695) or acetic acid. organic-chemistry.org For example, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved at room temperature using DMAc, yielding the desired products in high proportions (59-98%). organic-chemistry.orgthieme-connect.com
Substituent Effects: The electronic and steric properties of the substituents on the dicarbonyl precursor are determinant. In the case of reactions with substituted hydrazines like methylhydrazine, the more nucleophilic nitrogen atom—typically the substituted one in aliphatic hydrazines—preferentially attacks the more electrophilic carbonyl carbon. beilstein-journals.orgnih.gov This inherent reactivity can be exploited to direct the synthesis towards the desired N1-substituted isomer.
Catalysis: The use of catalysts can steer the reaction towards a specific isomer. For example, copper-catalyzed reactions have been developed for the N-functionalization of pyrazoles, allowing for the regioselective introduction of aryl groups at the N1 position. beilstein-journals.org Similarly, Lewis acids like BF₃ have been employed to activate carbonyl groups selectively in β-enamino diketone systems, enabling regiochemical control during cyclocondensation. organic-chemistry.org
These strategies to overcome the challenges of differentiation during either the assembly or N-functionalization of the pyrazole ring are essential for the efficient and selective synthesis of complex derivatives. nih.gov An alternative conceptual approach, termed 'strategic atom replacement,' involves synthesizing N-alkyl pyrazoles from isothiazoles, thereby circumventing the typical selectivity issues encountered in traditional bond-based preparations. nih.gov
| Factor | Influence on Regioselectivity | Example |
| Solvent | Aprotic dipolar solvents (e.g., DMAc, DMF) promote higher regioselectivity than protic solvents (e.g., ethanol). organic-chemistry.org | Condensation of 1,3-diketones with arylhydrazines in DMAc at room temperature affords high yields of a single regioisomer. organic-chemistry.orgthieme-connect.com |
| Reactant Nucleophilicity | In substituted hydrazines (e.g., methylhydrazine), the substituted nitrogen is often more nucleophilic, leading to preferential attack and formation of the corresponding N1-substituted pyrazole. beilstein-journals.orgnih.gov | Reaction of methylhydrazine with a dicarbonyl compound often yields the 1-methyl pyrazole as the major product. beilstein-journals.org |
| Catalysis | Lewis acids can selectively activate carbonyl groups, while transition metals can facilitate specific bond formations. beilstein-journals.orgorganic-chemistry.org | BF₃ is used to control the cyclocondensation of β-enamino diketones with arylhydrazines. organic-chemistry.org |
| Synthetic Strategy | Non-traditional pathways, such as synthesizing pyrazoles from other heterocycles, can avoid selectivity problems. nih.gov | N-alkyl pyrazoles can be selectively synthesized from isothiazoles via a 'strategic atom replacement' approach. nih.gov |
Tautomerism and Proton Transfer Dynamics in Aminopyrazole Systems
Pyrazoles are structurally interesting compounds, largely because they can exhibit tautomerism. nih.govresearchgate.net This phenomenon, which involves the migration of a proton, can significantly influence the compound's reactivity, synthetic pathways, and biological properties. nih.govresearchgate.net In aminopyrazole systems, two primary forms of tautomerism are theoretically possible: side-chain tautomerism involving the exocyclic amino group, and annular prototropic tautomerism. researchgate.netencyclopedia.pub
Annular prototropic tautomerism is the most prevalent and well-studied form in pyrazoles, where a hydrogen atom migrates between the two adjacent nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This dynamic equilibrium means that for an N-unsubstituted pyrazole with different substituents at positions 3 and 5, such as 4-nitro-1H-pyrazol-3-amine, two distinct tautomers can exist. The relative stability and population of these tautomers are governed by a combination of internal and external factors. encyclopedia.pub
Annular Prototropic Tautomerism Studies
Annular prototropic tautomerism in pyrazoles is a dynamic process that has been extensively investigated using theoretical and experimental methods, including NMR spectroscopy, X-ray crystallography, and computational calculations. nih.govrsc.orgfu-berlin.de These studies have revealed that the proton exchange between the ring nitrogens is typically an intermolecular process. nih.govencyclopedia.pub The energy barrier for an intramolecular proton transfer is calculated to be high (around 50 kcal/mol), whereas the observed energy barrier for the intermolecular process, often mediated by solvent molecules or self-association, is significantly lower, in the range of 10–14 kcal/mol. nih.govencyclopedia.pub
In solution, the tautomeric exchange is often rapid on the NMR timescale at room temperature, resulting in averaged signals. researchgate.net However, at low temperatures, the exchange can be slowed, allowing for the observation and quantification of individual tautomers. fu-berlin.de Solid-state studies using X-ray crystallography and solid-state NMR provide a static picture of the preferred tautomer in the crystal lattice. rsc.orgnih.gov For example, crystallographic studies of curcuminoid NH-pyrazoles have shown that the solid state may consist of a single tautomer or a mixture, often stabilized by complex hydrogen-bonding networks. rsc.org The tautomer that is most abundant in solution frequently corresponds to the one favored in the solid state. rsc.org
Impact of Substituents on Tautomeric Equilibria and Reactivity
The position of the tautomeric equilibrium in N-unsubstituted pyrazoles is highly sensitive to the electronic nature and position of the ring substituents. nih.govnih.gov The interplay between electron-donating groups (EDG) and electron-withdrawing groups (EWG) at positions 3, 4, and 5 dictates which tautomer is more stable.
A systematic study of 3,5-disubstituted pyrazoles bearing methyl (EDG), amino (EDG), and nitro (EWG) groups provided significant insights into these effects. nih.gov Key findings include:
Electron-Withdrawing Groups (EWGs): When a strong EWG like a nitro group is present, the tautomer where the N-H proton is located on the nitrogen atom further away from the EWG is generally favored. For methyl 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the nitro group at position 3 and the N-H at position 1 (or the ester at position 5) was the more stable form. nih.gov This minimizes the electronic repulsion and stabilizes the system.
Electron-Donating Groups (EDGs): When an EDG like a methyl or amino group is present, the tautomer with the N-H proton adjacent to the substituent at position 3 is often preferred. nih.gov
Substituent Position: The effect is position-dependent. An EDG at C5 will stabilize the tautomer with the proton on N1, while an EWG at C3 will have a similar stabilizing effect on the same tautomer. Studies on 3(5)-phenylpyrazoles show that they exist as mixtures rich in the 3-phenyl tautomer. fu-berlin.de
| Substituent | Position | General Effect on Tautomerism |
| -NO₂ (nitro) | C3/C5 | Electron-withdrawing; favors the tautomer where the N-H is on the distal nitrogen atom. nih.govnih.gov |
| -NH₂ (amino) | C3/C5 | Electron-donating; favors the tautomer where the N-H is on the adjacent nitrogen atom. nih.govnih.gov |
| -CH₃ (methyl) | C3/C5 | Weakly electron-donating; favors the tautomer where the N-H is on the adjacent nitrogen atom. nih.gov |
| -C₆H₅ (phenyl) | C3/C5 | Can be donating or withdrawing; generally, the 3-phenyl tautomer is more stable than the 5-phenyl tautomer. fu-berlin.de |
| -COOCH₃ (ester) | C3/C5 | Electron-withdrawing; influences equilibrium in concert with other substituents. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netresearchgate.net
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, offering precise information about the chemical environment of individual atoms. researchgate.net For nitropyrazole derivatives, multinuclear NMR studies are crucial for detailed characterization. researchgate.net
Proton (¹H) NMR Assignments and Analysis.researchgate.net
Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the context of 1-Ethyl-4-nitro-1H-pyrazol-3-amine and its derivatives, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the pyrazole (B372694) ring.
For example, in a related compound, 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the proton on the pyrazole ring (CH=C–NO₂) appears as a singlet at a downfield chemical shift of 8.76 ppm, indicating significant deshielding. nih.gov The signals for the aromatic protons of the phenyl and bromophenyl groups appear as multiplets in the range of 7.49-7.80 ppm. nih.gov
The ¹H NMR spectra of N-functionalized nitrosopyrazoles show characteristic signals for the protons of the substituents. researchgate.net For instance, the methyl protons in 5-aryl-3-methyl derivatives typically resonate around 2.30-2.32 ppm. researchgate.net
Interactive Data Table: Representative ¹H NMR Data for Substituted Pyrazoles
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole nih.gov | CDCl₃ | CH=C–NO₂ | 8.76 | s | - |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole nih.gov | CDCl₃ | CH (Aromatic) | 7.80–7.77 | m | - |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole nih.gov | CDCl₃ | CH (Aromatic) | 7.70–7.66 | m | - |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole nih.gov | CDCl₃ | CH (Aromatic) | 7.52–7.49 | m | - |
Note: 's' denotes singlet, and 'm' denotes multiplet.
Carbon (¹³C) NMR Characterization.
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrazole ring and its substituents are indicative of their electronic environment.
In the case of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the ¹³C NMR spectrum in CDCl₃ shows signals at 148.53, 144.59, 137.46, 132.95, 129.78, 129.45, 128.26, 128.11, 122.24, 121.04, and 100.30 ppm. nih.gov The presence of the nitro group significantly influences the chemical shift of the C5 carbon of the pyrazole ring. nih.gov
The characterization of various products can be achieved through both ¹H and ¹³C NMR spectra, often measured on instruments like a Bruker Advance 400. rsc.org Chemical shifts are typically reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. rsc.orgrsc.org
Interactive Data Table: Representative ¹³C NMR Data for a Substituted Nitropyrazole
| Compound | Solvent | Carbon Atom | Chemical Shift (ppm) |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole nih.gov | CDCl₃ | Pyrazole & Phenyl Carbons | 148.53, 144.59, 137.46, 132.95, 129.78, 129.45, 128.26, 128.11, 122.24, 121.04, 100.30 |
Nitrogen (¹⁴N and ¹⁵N) NMR Studies.researchgate.net
Nitrogen NMR spectroscopy is a powerful tool for the structural and tautomeric analysis of nitrogen-containing heterocyclic compounds like pyrazoles. researchgate.net ¹⁵N NMR is particularly reliable for these determinations. researchgate.net The chemical shifts of the nitrogen atoms in the pyrazole ring and the nitro group provide direct insight into their electronic state and bonding.
For a substituted nitropyrazole, the ¹⁵N NMR chemical shift for the NO₂ group was observed at -54.78 ppm relative to MeNO₂. researchgate.net The nitrogen atoms of the pyrazole ring, N(2) and N(1), appeared at -80.60 ppm and -107.56 ppm, respectively. researchgate.net The coupling between the nitrogen atoms can also be observed, providing further structural information. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy.researchgate.net
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Analysis of Characteristic Functional Group Frequencies (e.g., N-H, nitro, pyrazole ring).
The FT-IR spectrum of a nitropyrazole derivative will show characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: In pyrazoles containing an N-H bond, a characteristic stretching vibration is observed. For example, in 4-nitropyrazole, the N-H stretch appears at 3186 cm⁻¹. acrhem.org
Nitro (NO₂) Group: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. In 4-nitropyrazole, these bands are found at 1526 cm⁻¹ and 1353 cm⁻¹, respectively. acrhem.org For 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, these bands appear at 1545 and 1351 cm⁻¹. nih.gov
Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic stretching and bending vibrations. For instance, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, bands at 1402 cm⁻¹ (=N-N<) and 1280 cm⁻¹ (-N=C<) are assigned to the pyrazole ring. nih.gov
Theoretical and experimental studies on the vibrational properties of pyrazole and its mononitro derivatives have been conducted to interpret the experimental data, often with the aid of computational methods. acrhem.org
Interactive Data Table: Characteristic FT-IR Frequencies for Nitropyrazoles
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 4-Nitropyrazole | N-H stretch | 3186 | acrhem.org |
| 4-Nitropyrazole | NO₂ asymmetric stretch | 1526 | acrhem.org |
| 4-Nitropyrazole | NO₂ symmetric stretch | 1353 | acrhem.org |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | NO₂ asymmetric stretch | 1545 | nih.gov |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | NO₂ symmetric stretch | 1351 | nih.gov |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | =N-N< stretch | 1402 | nih.gov |
| 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole | -N=C< stretch | 1280 | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis.researchgate.net
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
In the analysis of nitropyrazole derivatives, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺). For instance, the mass spectrum of 4-nitropyrazole shows a molecular ion peak at m/z 113. acrhem.org Similarly, for 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the high-resolution mass spectrum (HRMS) showed a molecular ion [M+H]⁺ at 344.0029, confirming the molecular formula C₁₅H₁₀N₃O₂Br. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion can reveal the presence of specific substructures within the molecule. For example, the elimination of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds.
X-ray Crystallography for Three-Dimensional Molecular Architecture
Bond Lengths, Bond Angles, and Dihedral Angles
A study on 4-halogenated-1H-pyrazoles demonstrated how different substituents at the 4-position affect the crystal packing, with bromo and chloro analogs being isostructural, while fluoro and iodo analogs form different catemeric structures. mdpi.com This highlights the significant role of substituents in determining the solid-state architecture.
To illustrate the typical geometric parameters found in substituted pyrazoles, a table of representative bond lengths and angles from a related pyrazole derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, is provided below. nih.gov It is important to note that these values are for a different molecule and should be considered as illustrative examples.
Interactive Table: Selected Bond Lengths and Angles for a Pyrazole Derivative
| Bond/Angle | Value (Å or °) |
| N1-N2 | 1.345(3) |
| N2-C3 | 1.332(4) |
| C3-C4 | 1.381(4) |
| C4-C5 | 1.372(4) |
| C5-N1 | 1.353(4) |
| N1-C6 | 1.465(4) |
| N2-N1-C5 | 111.4(2) |
| N1-N2-C3 | 105.7(2) |
| N2-C3-C4 | 111.3(3) |
| C3-C4-C5 | 104.9(3) |
| C4-C5-N1 | 106.7(3) |
Data extracted from the crystallographic information file for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.gov
The dihedral angles in the crystal structure define the three-dimensional shape of the molecule. For instance, the planarity of the pyrazole ring and the orientation of the ethyl and nitro groups relative to the ring are described by specific dihedral angles. In 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, the molecules were found to be non-planar due to steric hindrance from the substituents. researchgate.net
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is the result of a balance between intramolecular forces, which favor a particular molecular shape, and intermolecular forces, which dictate the most efficient packing in the crystal lattice. For substituted pyrazoles, the conformation is often influenced by the steric bulk and electronic nature of the substituents. mdpi.comnih.gov
The ethyl group at the N1 position of this compound can adopt different conformations relative to the pyrazole ring. Similarly, the nitro group at the C4 position and the amine group at the C3 position can exhibit rotational freedom. X-ray diffraction studies on related compounds have shown that the orientation of such groups is often fixed in the solid state to maximize favorable intermolecular interactions and minimize steric repulsion. nih.govlookchem.com
In some cases, molecules may exhibit conformational polymorphism, where the same compound crystallizes in different crystal structures with different molecular conformations. This phenomenon is influenced by factors such as solvent and crystallization conditions. Studies on N-unsubstituted pyrazoles have utilized a combination of X-ray crystallography, solid-state NMR, and DFT calculations to predict the most stable tautomer and conformation. nih.govacs.org
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions, which play a crucial role in determining the physical properties of the solid. For this compound, several types of interactions are expected to be significant.
Hydrogen Bonding: The presence of an amine group (-NH2) and a nitro group (-NO2) in the molecule, along with the pyrazole ring nitrogens, creates opportunities for the formation of strong hydrogen bonds. The amine group can act as a hydrogen bond donor, while the nitro group and the pyridine-like nitrogen of the pyrazole ring can act as acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.netresearchgate.net The formation of intramolecular hydrogen bonds is also possible and can influence molecular planarity. nih.gov
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings are aligned. nih.govmdpi.com The presence of the nitro group, which is electron-withdrawing, can influence the nature of these stacking interactions. In some nitropyrazole derivatives, face-to-face π-π stacking has been observed to be a key feature in the crystal packing. nih.gov
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. This technique provides information about the electronic transitions that occur within a molecule, which are influenced by its chemical structure and environment.
Identification of Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to various electronic transitions. These transitions involve the promotion of electrons from lower energy molecular orbitals (usually non-bonding or π orbitals) to higher energy molecular orbitals (typically π* anti-bonding orbitals).
π-π Transitions:* The pyrazole ring, being an aromatic system, will give rise to π-π* transitions. These transitions are typically intense and occur at relatively high energies (shorter wavelengths). The presence of the amine and nitro substituents will modulate the energy of these transitions. The amine group, being an electron-donating group, tends to shift the absorption to longer wavelengths (a bathochromic or red shift), while the electron-withdrawing nitro group can also cause a red shift due to the extension of the conjugated system.
n-π Transitions:* The nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group possess lone pairs of electrons in non-bonding orbitals (n). Transitions from these non-bonding orbitals to anti-bonding π* orbitals (n-π* transitions) are also possible. These transitions are generally much weaker than π-π* transitions and can sometimes be obscured by them.
Charge Transfer Bands: In molecules containing both electron-donating (amine) and electron-withdrawing (nitro) groups attached to a conjugated system, intramolecular charge transfer (ICT) transitions can occur. These transitions involve the transfer of electron density from the donor to the acceptor part of the molecule upon excitation. ICT bands are often broad and can be sensitive to the polarity of the solvent.
While specific UV-Vis data for this compound is not available in the provided search results, studies on related pyrazoline derivatives have identified absorption bands in the UV region. For example, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone shows an absorption maximum around 301 nm in dichloromethane. physchemres.org
Solvent Effects on Electronic Spectra
The polarity of the solvent can have a significant impact on the position and intensity of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. rsustnjogat.orgnih.gov This is due to differential solvation of the ground and excited states of the molecule.
Bathochromic (Red) and Hypsochromic (Blue) Shifts:
π-π Transitions:* For π-π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent. rsustnjogat.org
n-π Transitions:* For n-π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact with protic solvents through hydrogen bonding, which lowers the energy of the ground state more than the excited state. bau.edu.lb
The study of solvent effects on the electronic spectra of this compound can provide valuable information about the nature of the electronic transitions and the polarity of the excited states. Comparing the spectra in a series of solvents with varying polarities can help to distinguish between π-π* and n-π* transitions and to identify the presence of intramolecular charge transfer. Studies on nitrophenols have shown that solvent effects on their electronic structure can be significant in some cases. rsc.org
Synthetic Utility and Advanced Material Science Applications of 1 Ethyl 4 Nitro 1h Pyrazol 3 Amine
Role as a Building Block in Complex Heterocyclic Synthesis
The presence of both an amino group and a nitro group on the pyrazole (B372694) ring makes 1-Ethyl-4-nitro-1H-pyrazol-3-amine a valuable precursor in the synthesis of more elaborate heterocyclic compounds. These functional groups offer opportunities for a wide range of chemical reactions, enabling the construction of diverse molecular frameworks.
Preparation of Fused Pyrazole Systems (e.g., pyrazoloquinolines)
This compound is a key starting material for the synthesis of fused pyrazole systems, such as pyrazoloquinolines. The Gould-Jacobs reaction, a common method for synthesizing quinoline (B57606) derivatives, can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole (B16455) derivative in place of aniline. nih.gov This reaction typically involves the condensation of the aminopyrazole with a suitable dicarbonyl compound or its equivalent, leading to the formation of the fused pyridine (B92270) ring. nih.gov The resulting pyrazoloquinoline scaffold is a significant structural motif in medicinal chemistry and materials science. For instance, new nitro- and aminoquinoline derivatives containing a pyridyl nucleus have been synthesized from substituted 2-pyridylquinolines. researchgate.net
Incorporation into Polycyclic and Supramolecular Architectures
The versatile reactivity of this compound allows for its incorporation into larger, more complex polycyclic and supramolecular structures. The amine group can participate in condensation reactions, while the nitro group can be a precursor for other functionalities or play a role in directing the assembly of molecules through intermolecular interactions. The ability of pyrazoles to undergo various chemical transformations, including nucleophilic and electrophilic substitutions, makes them valuable intermediates in the construction of these elaborate architectures.
Contribution to High-Energy Density Materials Research (based on the nitro group)
The nitro group in this compound is a key feature that makes it and its derivatives of significant interest in the field of high-energy density materials (HEDMs). nih.gov Nitropyrazoles are recognized for their potential in developing energetic compounds with high heat of formation, good density, and tailored thermal stability. nih.govmdpi.com
Molecular Design Principles for Tuned Performance Characteristics
The design of new energetic materials often involves the strategic combination of different functional groups to achieve a balance between high performance and low sensitivity. rsc.org The presence of both an amino group and a nitro group in this compound provides a platform for such molecular design. The amino group can be a site for further functionalization to introduce other energetic moieties or to influence the crystal packing and intermolecular interactions, such as hydrogen bonding, which can enhance thermal stability and reduce sensitivity. mdpi.com The nitro group contributes to the high energy content of the molecule. The continuous search for safer and more powerful energetic materials is a significant challenge, and understanding the correlation between molecular structure and stability is crucial for designing new materials. scispace.com
Computational Prediction of Energetic Parameters (e.g., detonation velocity, pressure)
Computational methods play a vital role in the research and development of high-energy materials by predicting their energetic properties before synthesis. scispace.com For nitropyrazole-based compounds, software like EXPLO5 is used to calculate key detonation parameters such as detonation velocity (D) and detonation pressure (P) based on the compound's calculated heat of formation and experimental density. rsc.orgresearchgate.net These predictions help in screening potential candidates and prioritizing synthetic efforts. For example, studies on related energetic pyrazole-tetrazole hybrids have shown that their detonation properties can be comparable to or even exceed those of well-known explosives like RDX. rsc.org Similarly, the energetic properties of derivatives of this compound can be computationally estimated to guide the design of new HEDMs.
| Compound Family | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |
| Pyrazole-Tetrazole Hybrids | 8846 - 9414 | 33.2 - 34.5 |
| 3,4,5-trinitro-1H-pyrazol-1-amine (ATNP) | 9271 | 38.5 |
| Nitropyrazole-Triazole Derivatives | > 9090 | > 37.0 |
Application in Combinatorial Chemistry and Synthesis of Diverse Chemical Libraries
The reactivity of this compound makes it a suitable scaffold for combinatorial chemistry approaches to generate libraries of diverse compounds. The amine group can be readily acylated, alkylated, or used in other coupling reactions with a wide range of building blocks. The nitro group can also be transformed into other functional groups, further expanding the chemical space that can be explored. This allows for the rapid synthesis of a large number of structurally related pyrazole derivatives, which can then be screened for various biological activities or material properties. The synthesis of pyrazole derivatives with diverse pharmacological activities, such as antimicrobial and anti-inflammatory properties, highlights the utility of this heterocyclic core in creating chemical libraries. ekb.eg
Potential in Optoelectronic and Functional Material Development (based on electronic structure)
The unique electronic architecture of this compound, characterized by the interplay of electron-donating and electron-withdrawing groups on the pyrazole ring, suggests significant potential for its application in the fields of optoelectronics and functional materials. The strategic placement of the nitro group, a potent electron-withdrawing moiety, at the 4-position, and an electron-donating amine group at the 3-position, creates a classic "push-pull" system within the molecule. This arrangement profoundly influences the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their distribution.
Theoretical and computational studies on analogous nitro-substituted pyrazole derivatives have demonstrated that the presence of the nitro group significantly lowers the LUMO energy level, enhancing the electron-accepting capability of the molecule. Conversely, the amine group elevates the HOMO energy level, improving the electron-donating ability. This push-pull effect leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon central to the functionality of many organic optoelectronic materials.
The potential for this compound in functional material development extends to its possible use as a building block for larger, more complex systems. The amine functionality provides a reactive site for further chemical modifications, allowing for the synthesis of polymers, dendrimers, or coordination complexes with tailored electronic and optical properties. For instance, polymerization of monomers based on this pyrazole derivative could lead to materials with enhanced charge transport capabilities, suitable for use in organic field-effect transistors (OFETs).
Furthermore, the inherent polarity induced by the nitro and amine groups may lead to interesting solid-state packing arrangements, potentially resulting in materials with useful piezoelectric or pyroelectric properties. The precise control over the molecular structure and the resulting electronic characteristics make this compound a promising candidate for further investigation and development in the realm of advanced functional materials.
| Property | Predicted Influence of Substituents | Potential Application |
| HOMO-LUMO Energy Gap | Reduced due to the push-pull effect of the nitro and amine groups. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |
| Intramolecular Charge Transfer (ICT) | Enhanced upon photoexcitation. | Nonlinear Optical (NLO) Materials |
| Electron-Accepting Capability | Increased due to the electron-withdrawing nitro group. | Electron Transport Layers in Organic Electronic Devices |
| Electron-Donating Capability | Increased due to the electron-donating amine group. | Hole Transport Layers in Organic Electronic Devices |
| Reactivity | Amine group allows for further functionalization. | Building block for functional polymers and coordination complexes. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Ethyl-4-nitro-1H-pyrazol-3-amine?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted hydrazines and β-ketonitriles or via nitro group introduction through nitration of precursor pyrazoles. For example, hydrogenation of nitro intermediates using palladium on carbon (e.g., 10% Pd/C in ethanol under 40 psi H₂) can yield pyrazol-amines, with yields optimized by controlling catalyst loading and reaction time . Alternative routes involve diazo coupling (e.g., using aryl diazonium salts) to introduce functional groups at specific positions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and amine proton environments (e.g., singlet for NH₂ at δ ~5-6 ppm) .
- IR Spectroscopy : Identification of nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) groups .
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 229 for ethyl-nitro-pyrazol-amine derivatives) and fragmentation patterns .
Q. How can one confirm the purity of this compound post-synthesis?
- Methodological Answer : Purity is assessed via:
- Melting Point Analysis : Sharp melting ranges (e.g., 126–128°C for analogous compounds) indicate high crystallinity .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) to detect impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitro group stability, while ethanol improves hydrogenation efficiency .
- Catalyst Selection : Pd/C vs. Raney Ni for selective reduction of nitro groups without side reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during diazo coupling .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in NMR/IR assignments by providing unambiguous bond lengths and angles (e.g., SHELXL refinement for pyrazole derivatives) .
- DFT Calculations : Predict spectroscopic profiles (e.g., NMR chemical shifts) and compare with experimental data to validate structures .
Q. How does the nitro group's position affect the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The nitro group at C4 enhances electrophilicity, enabling nucleophilic substitution at C3 or C5. Hydrogen bonding studies (via graph set analysis) reveal that nitro groups participate in N–H···O interactions, influencing crystal packing and solubility .
Q. What computational methods predict hydrogen bonding patterns in crystal structures?
- Methodological Answer :
- Graph Set Analysis : Classifies hydrogen bond motifs (e.g., R₂²(8) rings) to identify supramolecular architectures .
- Molecular Dynamics Simulations : Models solvent effects on crystal nucleation and polymorphism .
Q. How to handle polymorphic variations in X-ray diffraction data for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
